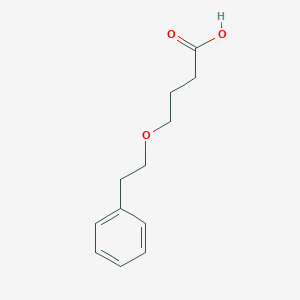

4-(2-Phenylethoxy)butanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2-phenylethoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUMQHDPIAICCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 2 Phenylethoxy Butanoic Acid and Its Derivatives

Established Methodologies for Butanoic Acid Scaffold Construction

The butanoic acid scaffold is a common structural motif in organic chemistry. Its synthesis can be achieved through various well-established methodologies, ranging from general oxidation and hydrolysis reactions to more complex stereoselective approaches.

General Synthetic Routes for Carboxylic Acids

The synthesis of carboxylic acids, including butanoic acid, can be broadly categorized into two main types of reactions: the hydrolysis of acid derivatives and the oxidation of other functional groups. britannica.com

Oxidation of Primary Alcohols and Aldehydes: A primary method for synthesizing carboxylic acids is the oxidation of primary alcohols (RCH₂OH) or aldehydes (RCHO). britannica.comorganicchemistrytutor.com Strong oxidizing agents are required for the conversion of alcohols, with common reagents including chromic acid (H₂CrO₄), potassium permanganate (KMnO₄), and nitric acid (HNO₃). britannica.com Aldehydes are more easily oxidized to carboxylic acids. britannica.com For instance, butanol can be oxidized to butanal, which is then further oxidized to butanoic acid using an agent like potassium permanganate. askiitians.com

Hydrolysis of Acid Derivatives: Carboxylic acids can be readily formed by the hydrolysis of various acid derivatives. britannica.comlibretexts.org Acyl chlorides, for example, hydrolyze simply upon the addition of water. britannica.com Esters and amides can also be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. mnstate.edu A particularly useful method involves the hydrolysis of nitriles, which can be prepared from alkyl halides via an Sₙ2 reaction with cyanide salts. organicchemistrytutor.comlibretexts.org This two-step sequence allows for the extension of a carbon chain while introducing the carboxylic acid functionality. organicchemistrytutor.comlibretexts.org

Carboxylation of Grignard Reagents: A versatile method for preparing carboxylic acids involves the reaction of a Grignard reagent (R-MgX) with carbon dioxide (CO₂). organicchemistrytutor.commnstate.edu The Grignard reagent, formed from an alkyl or aryl halide, acts as a strong nucleophile, attacking the electrophilic carbon of CO₂. libretexts.org A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid. libretexts.orgmnstate.edu This method is advantageous as it adds one carbon atom to the original halide structure. organicchemistrytutor.com

Ozonolysis of Alkenes: Oxidative cleavage of alkenes using ozone (O₃) can also produce carboxylic acids, particularly when cleaving a cyclic alkene to form a dicarboxylic acid. organicchemistrytutor.com

| Synthetic Method | Starting Material | Key Reagents | Primary Product |

| Oxidation | Primary Alcohol | KMnO₄, H₂CrO₄, HNO₃ | Carboxylic Acid |

| Hydrolysis | Nitrile | H⁺ or OH⁻, H₂O | Carboxylic Acid |

| Carboxylation | Alkyl/Aryl Halide | 1. Mg, ether; 2. CO₂; 3. H⁺ | Carboxylic Acid |

| Ozonolysis | Alkene | 1. O₃; 2. Oxidative workup | Carboxylic Acid(s) |

Stereoselective and Asymmetric Synthesis Approaches for Butanoic Acid Analogues

Creating specific stereoisomers of butanoic acid analogues often requires asymmetric synthesis techniques. These methods are designed to control the formation of new stereogenic centers, yielding an excess of one enantiomer or diastereomer over the other. pharmaguideline.com

Key strategies in asymmetric synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. pharmaguideline.comresearchgate.net Evans auxiliaries, such as chiral oxazolidinones, are commonly used to control the stereoselectivity of reactions like Michael additions. researchgate.net After the desired stereocenter is created, the auxiliary is cleaved and can often be recycled. pharmaguideline.com

Asymmetric Catalysis: In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. A notable example is asymmetric hydrogenation, where a chiral catalyst, such as one containing the BINAP ligand complexed with ruthenium, selectively adds hydrogen across one face of a double bond. pharmaguideline.com This method is used in the synthesis of the analgesic drug Naproxen (B1676952). pharmaguideline.com

Substrate-Controlled Reactions: In molecules that already possess a chiral center, that center can influence the stereochemical outcome of a new reaction, a process known as diastereoselective synthesis. pharmaguideline.com

These approaches have been applied to the synthesis of various butanoic acid analogues. For example, enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been prepared on a large scale using asymmetric catalysis. orgsyn.org Similarly, asymmetric Michael additions have been employed in the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives, which share the butanoic acid backbone. mdpi.com

| Approach | Description | Example Application |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a reaction's stereochemistry. pharmaguideline.comresearchgate.net | Synthesis of β-methyl-2′,6′-dimethylphenylalanine using a 4-phenyl-oxazolidinone auxiliary. researchgate.net |

| Asymmetric Catalysis | A chiral catalyst is used to produce an enantiomerically enriched product. pharmaguideline.com | Asymmetric hydrogenation using a Ruthenium-BINAP catalyst for the synthesis of Naproxen. pharmaguideline.com |

| Asymmetric Michael Addition | Enantioselective 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Synthesis of (R)-Baclofen via conjugate addition of acetophenone to β-nitrostyrene using an organocatalyst. mdpi.com |

Large-Scale Preparative Techniques for Butanoic Acid Compounds

The transition from laboratory-scale synthesis to large-scale industrial production of butanoic acid and its derivatives requires methods that are cost-effective, efficient, and safe. orgsyn.org

One industrial method for producing butanoic acid involves the fermentation of a carbon source, such as carbohydrates or glycerol, by microorganisms. google.com The resulting fermentation broth contains butanoic acid, which is typically present as a butanoate salt due to pH control during fermentation. google.com To isolate the free acid, the broth is acidified with an inorganic acid. This causes a phase separation between the butanoic acid and the aqueous inorganic salt solution, allowing for its extraction. google.comgoogle.com The separation is generally carried out between 5-95°C. google.com

For more complex, chiral butanoic acid derivatives, large-scale synthesis often relies on asymmetric catalysis, which is more economical than using stoichiometric amounts of chiral auxiliaries. orgsyn.org The large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid, for example, involves crystallization-induced asymmetric transformation, which allows for high yields of the desired enantiomer. orgsyn.org The process involves careful control of temperature and concentration to facilitate the crystallization of the target molecule. orgsyn.org

Derivatization and Hybrid Compound Synthesis Incorporating 4-(2-Phenylethoxy) Systems

The 4-(2-phenylethoxy)butanoic acid structure serves as a key intermediate for the synthesis of more complex molecules, including hybrid compounds that merge its structural features with other pharmacologically active moieties.

Synthesis of 4-(2-Phenylethoxy) Chalcone Fibrate Hybrids

A series of novel 4-(2-phenylethoxy) chalcone fibrate hybrids have been designed and synthesized. nih.govresearchgate.net The synthesis of these hybrid molecules involves a multi-step process that builds upon the core phenylethoxy structure. The general synthetic route begins with the appropriate 4-(2-phenylethoxy) acetophenone, which is then reacted with a substituted benzaldehyde in the presence of a base (such as aqueous KOH) via a Claisen-Schmidt condensation to form the chalcone backbone. This intermediate is subsequently reacted with an α-bromoester (e.g., ethyl 2-bromo-2-methylpropanoate) using potassium carbonate in a solvent like acetone to introduce the fibrate moiety. Finally, hydrolysis of the ester group under basic conditions (e.g., with KOH in ethanol/water) followed by acidification yields the target carboxylic acid hybrid.

One notable compound from this series, a 2-butanoic acid congener, demonstrated significant PPARα agonistic activity. nih.govresearchgate.net

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

| 1. Etherification | 4-hydroxyacetophenone, phenethyl bromide | K₂CO₃, Acetone, Reflux | 4-(2-phenylethoxy)acetophenone |

| 2. Claisen-Schmidt Condensation | 4-(2-phenylethoxy)acetophenone, Substituted benzaldehyde | Aqueous KOH, Ethanol | Chalcone intermediate |

| 3. Alkylation | Chalcone intermediate, Ethyl 2-bromo-2-methylpropanoate | K₂CO₃, Acetone, Reflux | Fibrate ester hybrid |

| 4. Hydrolysis | Fibrate ester hybrid | KOH, Ethanol/H₂O, Reflux | Final 4-(2-phenylethoxy) chalcone fibrate hybrid (acid) |

Approaches for Constructing Related Butanoic Acid Derivatives with Phenylethoxy Linkages

The construction of butanoic acid derivatives containing phenylethoxy or similar phenoxy linkages generally follows a convergent synthetic strategy. This involves preparing the phenoxy ether component and the butanoic acid precursor separately before combining them, or by building the butanoic acid chain onto a pre-formed phenoxy compound.

For example, in the synthesis of a series of phenoxybutanoic acid derivatives, a key step is the reaction of a phenol (B47542) with an appropriate bromo-substituted butanoate ester (e.g., ethyl 4-bromobutanoate) under basic conditions to form the ether linkage. nih.gov Subsequent hydrolysis of the ester group then yields the desired carboxylic acid. nih.gov This Williamson ether synthesis approach is a common and versatile method for creating the phenoxy linkage.

Alternatively, a compound like 4-aminophenol can be reacted with an anhydride, such as glutaric anhydride, to form a butanoic acid derivative with an amide linkage. mdpi.commdpi.com While not a direct phenylethoxy linkage, this demonstrates a strategy for connecting a phenyl ring to a butanoic acid chain through a heteroatom linker, which can be adapted for different spacer lengths and types.

Structure Activity Relationship Sar Analysis of 4 2 Phenylethoxy Butanoic Acid Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-(2-phenylethoxy)butanoic acid analogues is intrinsically linked to the spatial arrangement and electronic properties of its constituent parts. The fundamental pharmacophore generally consists of a hydrophobic aromatic region, a flexible linker, and an acidic head group. The interplay between these components is crucial for target recognition and binding.

The presence of an acidic functional group, such as the carboxylic acid in the butanoic acid moiety, is often a critical determinant for activity in many biologically active molecules, including peroxisome proliferator-activated receptor (PPAR) agonists. This acidic head can engage in key hydrogen bonding or ionic interactions with amino acid residues in the binding pocket of a target protein. The necessity of this acidic moiety is highlighted by the fact that many PPAR agonists contain a carboxylic acid or a bioisosteric equivalent. nih.gov

The spatial orientation of the different structural elements is another key factor. The length and flexibility of the butoxy chain, for instance, determine the positioning of the aromatic ring relative to the acidic head, which can be a critical factor for optimal interaction with a receptor's binding site.

Impact of the 2-Phenylethoxy Group on Ligand Efficacy and Selectivity

The 2-phenylethoxy group serves as a crucial hydrophobic anchor, and modifications to this part of the molecule can profoundly influence ligand efficacy and selectivity. The nature and position of substituents on the phenyl ring can fine-tune the electronic and steric properties of the entire ligand.

For instance, in related phenoxyalkanoic acid derivatives, the introduction of substituents on the phenyl ring has been shown to modulate biological activity. In a series of phenoxazine-bearing hydroxamic acids, substitution on the phenyl ring influenced histone deacetylase (HDAC) inhibitory activity, with a rigid phenyl group at the C-4 position leading to weaker activity compared to the unsubstituted compound. nih.gov Conversely, in other systems, the addition of small hydrophobic substituents to a terminal phenyl ring has been found to enhance the activity of PPARα agonists. researchgate.net

Modifications of the Butanoic Acid Moiety and their Pharmacological Implications

The butanoic acid moiety, and particularly the carboxylic acid group, is a primary site for interaction with biological targets and a key handle for modifying the pharmacological properties of the molecule.

The carboxylic acid group is often essential for the activity of certain nuclear receptor agonists, where it forms critical hydrogen bonds with residues such as tyrosine and histidine in the ligand-binding domain. mdpi.com However, the acidic nature of this group can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and potential for metabolic liabilities like acyl glucuronidation. nih.govhyphadiscovery.com

To address these issues, the carboxylic acid is often replaced with bioisosteric groups. These are functional groups that mimic the key electronic and steric properties of the carboxylic acid while potentially offering improved ADME profiles. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govdrughunter.comresearchgate.net For example, tetrazoles have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.com The choice of bioisostere can also modulate selectivity. For instance, in the development of PPAR agonists, replacing a carboxylic acid with an acetamide (B32628) functionality led to a shift in selectivity. nih.gov

Modification of the butanoic acid chain length can also have a significant impact. Shortening or lengthening the four-carbon chain alters the distance between the hydrophobic phenylethoxy group and the acidic head, which can be critical for optimal fitting into a binding pocket. Studies on other classes of compounds have shown that alkyl chain length can significantly influence potency and efficacy. researchgate.net

Below is a table summarizing the potential impact of modifications to the different moieties of this compound based on general principles of medicinal chemistry.

| Moiety | Modification | Potential Pharmacological Implication |

| 2-Phenylethoxy Group | Phenyl Ring Substitution | Modulation of binding affinity and selectivity through altered electronic and steric interactions. |

| Replacement of Phenyl Ring | Introduction of new interactions (e.g., hydrogen bonds with heteroatoms) and alteration of lipophilicity. | |

| Modification of Ethoxy Linker | Changes in ligand flexibility and orientation within the binding site. | |

| Butanoic Acid Moiety | Carboxylic Acid Bioisosteres | Improvement of pharmacokinetic properties and potential modulation of activity and selectivity. |

| Chain Length Modification | Alteration of the distance between key pharmacophoric elements, impacting binding affinity. | |

| Introduction of Rigidity | Restriction of conformational flexibility, potentially leading to higher affinity and selectivity. |

Pharmacological and Biological Activities of 4 2 Phenylethoxy Butanoic Acid Derivatives in Preclinical Models

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

There is no available scientific literature detailing the in vitro or in vivo effects of 4-(2-Phenylethoxy)butanoic acid on the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

In Vitro Transactivation Assays and Efficacy Determination

No studies were found that have performed in vitro transactivation assays to determine the efficacy and potency of this compound as a PPARα agonist.

Regulation of Gene Transcription (e.g., Carnitine Palmitoyltransferase 1A) in Cellular Models

There is no published data on the ability of this compound to regulate the transcription of PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A), in any cellular model.

Modulation of Receptor Protein Expression (e.g., PPARα Protein) in Cellular Models

Information regarding the modulation of PPARα protein expression by this compound in cellular models is not available in the current body of scientific literature.

In Vivo Preclinical Efficacy Profiling

No in vivo preclinical studies have been published that specifically investigate the efficacy of this compound.

Hypolipidemic Effects in Animal Models

There are no available reports on the hypolipidemic effects of this compound in any animal models of dyslipidemia or related metabolic disorders.

Antioxidant Activity in Preclinical Settings

The potential antioxidant activity of this compound has not been evaluated or reported in any preclinical settings.

Broader Biological Mechanisms of Related Butanoic Acid Structures

Butanoic acid, also known as butyric acid, is a short-chain fatty acid that serves as a building block for a diverse range of derivatives. wikipedia.orgvedantu.com These related structures exhibit a wide array of biological activities, influencing cellular processes, engaging multiple molecular targets, and modulating the function of various enzymes and receptors. The structural backbone of butanoic acid provides a versatile scaffold for chemical modifications, leading to compounds with distinct pharmacological profiles. ontosight.ai

Interference with Cellular Mechanisms and Apoptosis Pathways

Butanoic acid and its derivatives are recognized for their significant impact on fundamental cellular processes, most notably the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a highly regulated process essential for removing damaged or unwanted cells and is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. nih.govteachmeanatomy.infoyoutube.com Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of cell death. youtube.com

Derivatives of butanoic acid can interfere with these pathways at several key points:

Histone Deacetylase (HDAC) Inhibition: A primary mechanism by which butanoic acid derivatives exert their anti-tumor effects is through the inhibition of histone deacetylases (HDACs). biointerfaceresearch.com HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, butanoic acid derivatives cause hyperacetylation of histones, which relaxes chromatin structure and allows for the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. nih.gov

Induction of Apoptosis: The anti-tumor function of butanoic acid is largely attributed to its HDAC inhibitory action, which can trigger apoptosis in cancer cells. biointerfaceresearch.com The intrinsic pathway of apoptosis is often initiated by internal stimuli like DNA damage or biochemical stress. teachmeanatomy.info Pro-apoptotic proteins such as Bax and Bak are activated, leading to the release of cytochrome C from the mitochondria, which in turn activates caspases. youtube.com Butanoic acid derivatives can promote the expression of pro-apoptotic genes, tipping the cellular balance towards programmed cell death. nih.gov For instance, studies have shown that these compounds can promote markers of cell differentiation and control cell growth, consistent with a pleiotropic stimulatory effect. nih.gov

The process of apoptosis involves a series of morphological changes, including DNA fragmentation and the formation of apoptotic bodies, which are then cleared by phagocytic cells. nih.govyoutube.com The ability of butanoic acid derivatives to modulate gene expression through HDAC inhibition makes them potent inducers of these apoptotic events.

Potential for Multi-Target Engagement

The chemical structure of butanoic acid derivatives allows them to interact with a variety of biological targets, a characteristic known as multi-target engagement. ontosight.ai This promiscuity can be advantageous, allowing a single compound to modulate several pathways involved in a disease process. The lipophilicity and other physicochemical properties of these derivatives, which can be altered by modifying the alkyl chain or other functional groups, play a crucial role in their ability to interact with diverse biological membranes and molecules. ontosight.ai

Examples of multi-target engagement by related acid structures include:

Nuclear Receptor Modulation: While not butanoic acids, the principles of multi-target engagement are well-illustrated by other lipophilic acids like oleanolic acid derivatives. These compounds can modulate a range of nuclear receptors, including FXR, PPAR, LXR, and RXR, which are key regulators of metabolism and inflammation. mdpi.com This suggests that appropriately designed butanoic acid derivatives could also possess the ability to interact with multiple nuclear receptors.

Broad Enzyme Inhibition: Some butanoic acid derivatives have been shown to act as pan-inhibitors of certain enzyme families, such as the aldo-keto reductases (AKRs). nih.gov This is often due to the interaction of the carboxylate group with the catalytic site of these enzymes. nih.gov

This capacity for multi-target engagement suggests that butanoic acid derivatives could be developed as therapeutics for complex diseases where influencing a single target is insufficient.

Enzyme and Receptor Modulation in General

Beyond HDACs, butanoic acid derivatives have been shown to modulate a wide range of other enzymes and receptors. biointerfaceresearch.com This modulation can be either inhibitory or agonistic (activating). The specific effect is highly dependent on the exact chemical structure of the derivative.

Enzyme Modulation:

Aldo-Keto Reductases (AKRs): Certain naproxen (B1676952) analogues with a butanoic acid moiety have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3). nih.gov This enzyme is implicated in the progression of castration-resistant prostate cancer, making its inhibitors potential therapeutic agents. nih.gov

Cyclooxygenase (COX): Phenoxyacetic acid derivatives, which are structurally related to the phenoxybutanoic acids, have been developed as selective COX-2 inhibitors. mdpi.com COX-2 is an enzyme involved in inflammation and pain.

Proteases: Bioactivity predictions have suggested that some butanoic acid derivatives can function as protease inhibitors. biointerfaceresearch.com

Receptor Modulation:

G-Protein Coupled Receptors (GPCRs): Butanoic acid itself acts as a ligand for G protein-coupled receptor 109A (GPR109A). biointerfaceresearch.com Furthermore, derivatives of phenoxyalkanoic acids have been designed as agonists for Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120), another GPCR that is a therapeutic target for type 2 diabetes. mdpi.com

Endothelin Receptors: A series of phenoxybutanoic acid derivatives have been synthesized and found to act as antagonists of the endothelin-A (ETA) receptor. nih.gov These compounds show potential for the treatment of cardiovascular diseases like pulmonary arterial hypertension. nih.gov

The diverse enzyme and receptor modulating activities of butanoic acid derivatives are summarized in the table below.

| Target Class | Specific Target | Activity of Derivative | Potential Therapeutic Application |

| Enzymes | Histone Deacetylases (HDACs) | Inhibition | Cancer |

| Aldo-Keto Reductase 1C3 (AKR1C3) | Inhibition | Prostate Cancer | |

| Cyclooxygenase-2 (COX-2) | Inhibition | Inflammation, Pain | |

| Proteases | Inhibition | Various | |

| Receptors | G-Protein Coupled Receptor 109A (GPR109A) | Agonism | Cancer |

| Free Fatty Acid Receptor 4 (FFAR4/GPR120) | Agonism | Type 2 Diabetes | |

| Endothelin-A (ETA) Receptor | Antagonism | Cardiovascular Diseases |

Molecular Interactions and Receptor Binding Studies

Determination of Ligand-Receptor Binding Affinity and Selectivity

There is no specific experimental data available in the public domain that determines the ligand-receptor binding affinity and selectivity for 4-(2-Phenylethoxy)butanoic acid.

In principle, the binding affinity (often expressed as Kᵢ or IC₅₀ values) and selectivity of a compound like this compound would be determined through radioligand binding assays or other equivalent biochemical assays against a panel of receptors. The structure of this compound, featuring a phenyl ring, an ether linkage, and a butanoic acid moiety, suggests potential interactions with a variety of receptors, including but not limited to, orphan and known G-protein coupled receptors (GPCRs) or nuclear receptors.

For instance, studies on other phenoxyalkanoic acids have demonstrated binding to auxin-binding proteins in plants. nih.gov Research on different butanoic acid derivatives has shown affinity for various targets, including histone deacetylases (HDACs) and prostate-specific membrane antigen (PSMA). However, without direct experimental evidence, the specific receptor affinities and selectivity profile for this compound remain speculative.

A hypothetical data table for binding affinity and selectivity, were the data available, would resemble the following:

Table 1: Hypothetical Binding Affinity (Kᵢ, nM) and Selectivity Profile of this compound

| Receptor | Binding Affinity (Kᵢ, nM) | Selectivity vs. Receptor X |

|---|---|---|

| Receptor X | Data not available | - |

| Receptor Y | Data not available | Data not available |

This table is for illustrative purposes only. No actual data has been found.

Competitive Binding Experiments with Reference Ligands

No competitive binding experiments involving this compound and known reference ligands have been reported in the available scientific literature.

Such experiments are crucial for characterizing the binding site and mechanism of action of a new compound. In these assays, the ability of this compound to displace a radiolabeled or fluorescently-tagged reference ligand from its receptor would be measured. The results would indicate whether the compound binds to the same site as the reference ligand (orthosteric binding) or to a different site (allosteric binding).

For example, if this compound were hypothesized to interact with a specific receptor, competitive binding studies would be performed against well-characterized agonists or antagonists of that receptor. The resulting data would be essential for understanding its pharmacological profile.

An example of how data from such an experiment would be presented is shown below:

Table 2: Hypothetical Competitive Binding of this compound against Reference Ligands

| Target Receptor | Reference Ligand | IC₅₀ of this compound (nM) |

|---|---|---|

| Receptor X | [³H]-Reference Ligand A | Data not available |

This table is for illustrative purposes only. No actual data has been found.

Analysis of Binding Pattern and Energies in Target Active Sites

A detailed analysis of the binding pattern and energies of this compound within specific target active sites is not possible due to the absence of identified biological targets and co-crystallization studies.

Molecular modeling and computational docking studies could provide theoretical insights into the potential binding modes and energies. Such in-silico approaches would typically involve docking the 3D structure of this compound into the crystal structures of various potential receptor binding pockets. The analysis would identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that could stabilize the ligand-receptor complex.

The butanoic acid moiety could potentially form hydrogen bonds with polar residues (e.g., Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine) or salt bridges with basic residues in a binding pocket. The phenylethoxy group would likely engage in hydrophobic and/or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

A summary of potential interactions, were a target identified, might be presented as follows:

Table 3: Hypothetical Analysis of Binding Interactions of this compound in a Target Active Site

| Interacting Residue in Target X | Interaction Type | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|

| Arg123 | Hydrogen Bond (Carboxylate) | Data not available |

| Phe256 | π-π Stacking (Phenyl Ring) | Data not available |

| Leu301 | Hydrophobic (Ethyl Linker) | Data not available |

This table is for illustrative purposes only. No actual data has been found.

Metabolic Pathways and Biotransformation of Butanoic Acid Analogues

Identification of Metabolic Products

The biotransformation of 4-(2-phenylethoxy)butanoic acid is expected to yield a variety of metabolic products resulting from the modification of its core structure. While specific studies on this particular compound are limited, the metabolic profile can be predicted based on the known metabolic pathways for its constituent chemical moieties. The primary metabolic transformations are anticipated to involve β-oxidation of the butanoic acid side chain, aromatic hydroxylation of the phenyl ring, and potential cleavage of the ether bond.

The initial and subsequent metabolic products are formed through a cascade of enzymatic reactions. The butanoic acid side chain is a substrate for β-oxidation, a process that sequentially shortens the fatty acid chain. nih.govwikipedia.org This pathway would lead to the formation of shorter-chain carboxylic acids. Concurrently, the phenyl group is susceptible to hydroxylation at various positions, a common reaction catalyzed by cytochrome P450 enzymes. nih.gov Furthermore, the ether linkage may undergo cleavage, although this is generally a less favorable reaction compared to others. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted Metabolic Products of this compound

| Metabolite Name | Predicted Pathway | Chemical Structure |

| 3-(2-Phenylethoxy)propanoic acid | β-Oxidation | C11H14O3 |

| 2-Phenylethoxyacetic acid | β-Oxidation | C10H12O3 |

| 4-(2-(4-Hydroxyphenyl)ethoxy)butanoic acid | Aromatic Hydroxylation | C12H16O4 |

| Phenol (B47542) | Ether Cleavage | C6H6O |

| 1,4-Butanediol | Ether Cleavage | C4H10O2 |

Note: The metabolic products listed are predicted based on general metabolic pathways and may not have been experimentally confirmed for this compound.

Characterization of Biotransformation Pathways (e.g., in vivo and in vitro systems)

The characterization of the biotransformation pathways of butanoic acid analogues is typically conducted using a combination of in vivo and in vitro experimental systems. These studies are crucial for understanding the metabolic fate, identifying the enzymes involved, and assessing the potential for drug-drug interactions.

In vitro systems are instrumental in elucidating the specific enzymes and mechanisms involved in the metabolic pathways. nih.govnih.gov Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s, are commonly used to study Phase I reactions such as aromatic hydroxylation. nih.govnih.gov By incubating the compound with liver microsomes and analyzing the resulting products, researchers can identify the primary metabolites and the specific P450 isoforms responsible for their formation.

Similarly, other in vitro systems, such as hepatocytes (liver cells), can be used to investigate both Phase I and Phase II metabolic reactions. nih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate, which further increases their water solubility and facilitates their excretion.

The primary biotransformation pathways predicted for this compound are:

β-Oxidation: The butanoic acid side chain is anticipated to undergo β-oxidation, a mitochondrial process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. nih.govwikipedia.orgaocs.org This is a major metabolic pathway for fatty acids and their analogues.

Aromatic Hydroxylation: The phenyl group is a likely target for hydroxylation by cytochrome P450 monooxygenases. nih.govnih.govresearchgate.net This reaction introduces a hydroxyl group onto the aromatic ring, typically at the para position, to form a more polar phenol derivative.

Ether Cleavage: The ether linkage in this compound can potentially be cleaved, although this is generally a less common metabolic pathway for ethers compared to other reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org This cleavage would result in the formation of a phenol and an alcohol.

Table 2: Key Enzymes in the Biotransformation of Butanoic Acid Analogues

| Enzyme Family | Metabolic Pathway | Cellular Location |

| Acyl-CoA Dehydrogenases | β-Oxidation | Mitochondria |

| Enoyl-CoA Hydratase | β-Oxidation | Mitochondria |

| 3-Hydroxyacyl-CoA Dehydrogenase | β-Oxidation | Mitochondria |

| Thiolase | β-Oxidation | Mitochondria |

| Cytochrome P450 (CYP) Monooxygenases | Aromatic Hydroxylation, Ether Cleavage | Endoplasmic Reticulum |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation (Phase II) | Endoplasmic Reticulum |

| Sulfotransferases (SULTs) | Sulfation (Phase II) | Cytosol |

Analytical Methodologies for Characterization and Quantification of 4 2 Phenylethoxy Butanoic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 4-(2-Phenylethoxy)butanoic acid, enabling its separation from complex matrices prior to detection and quantification. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for analyzing non-volatile and thermally labile compounds like this compound. The presence of the carboxylic acid group makes this compound amenable to reversed-phase (RP) and ion-exchange chromatography.

In a typical RP-HPLC or UPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase. For acidic compounds like this compound, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., formic acid or acetic acid) to suppress the ionization of the carboxyl group. This ensures better retention and improved peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the compound. UPLC systems, utilizing smaller particle sizes in the column packing (<2 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. For instance, a method for other organic acids using an ACQUITY UPLC BEH C18 column with a gradient of acetonitrile and 0.1% formic acid in water demonstrates a common approach for such analyses.

The following table outlines a hypothetical UPLC method for the analysis of this compound, based on standard practices for similar analytes.

| Parameter | Condition |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1-5 µL |

| Column Temperature | 40 °C |

| Detection | UV (e.g., at 210 nm) or Mass Spectrometry |

| Gradient | 5% B to 95% B over 5-10 minutes |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to its carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the polar carboxyl group into a less polar, more volatile ester (e.g., a methyl or silyl (B83357) ester). This process also prevents peak tailing and improves chromatographic performance.

Once derivatized, the compound can be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The effluent from the GC column is then introduced into a detector, most commonly a mass spectrometer (GC-MS).

Gas Chromatography-Olfactometry (GC-O) is a specialized application where a human assessor acts as the detector to identify odor-active compounds in a sample. The effluent from the GC column is split, with one portion going to a standard detector (like an FID or MS) and the other to a sniffing port. If this compound or its degradation products were to contribute to the aroma profile of a sample, GC-O would be the definitive technique for correlating its presence with a specific odor perception.

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar molecules like this compound, making it the standard ionization source for LC-MS analysis. ESI can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 207.10 is readily formed and is often the most abundant ion. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ (m/z 209.11) or the sodium adduct [M+Na]⁺ (m/z 231.09) are typically observed.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. For example, the [M-H]⁻ ion could be selected and fragmented to produce a characteristic pattern of product ions, which is highly specific to the compound's structure and can be used for definitive identification and quantification in complex mixtures. This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), offers exceptional selectivity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass (isobaric compounds) and for confirming the identity of unknown metabolites or compounds in a sample. For this compound (C₁₂H₁₆O₃), the theoretical exact mass of the neutral molecule is 208.10994 Da. HRMS can confirm this mass with high precision, lending great confidence to its identification.

The following table presents predicted collision cross-section (CCS) values for various adducts of this compound, which is a parameter that can be measured by ion mobility-mass spectrometry (a technique often coupled with HRMS) to provide an additional layer of identification confidence.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 209.11722 | 147.1 |

| [M+Na]⁺ | 231.09916 | 152.7 |

| [M-H]⁻ | 207.10266 | 148.7 |

| [M+NH₄]⁺ | 226.14376 | 165.0 |

| [M+K]⁺ | 247.07310 | 150.5 |

| [M+H-H₂O]⁺ | 191.10720 | 140.8 |

Spectroscopic Characterization (General Principles)

While chromatography and mass spectrometry are primary tools for separation and detection, spectroscopic techniques are essential for the de novo structural elucidation of a pure compound.

Based on the structure of this compound, the following spectral features would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the phenyl group, the two sets of methylene (B1212753) protons in the phenylethoxy moiety (-O-CH₂-CH₂-Ph), the methylene protons of the butanoic acid chain (-CH₂-CH₂-COOH), and a broad singlet for the acidic proton of the carboxyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The spectrum would reveal signals for all 12 carbon atoms in their unique chemical environments, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically around 170-180 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the ether and acid chains.

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid would also be a key feature. Additionally, C-O stretching bands for the ether and carboxylic acid, and C-H stretching and bending vibrations for the aromatic and aliphatic parts would be present.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the interactions between drug candidates and their biological targets.

In the investigation of 4-(2-phenylethoxy)butanoic acid derivatives, molecular docking simulations have been employed to elucidate their interactions with specific protein targets. For instance, a 2-butanoic acid congener of this family was studied as a potential Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. nih.gov The primary goal of these simulations is to rationalize the compound's biological activity by visualizing its binding mode within the receptor's active site. nih.gov

The general procedure for such simulations involves preparing a rigid protein structure and a flexible ligand. A grid box is defined around the active site of the target protein, and algorithms, such as the Lamarckian genetic algorithm, are used to explore various possible conformations of the ligand within this space. nih.gov These simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Exploration of Predicted Binding Patterns and Energies

Following the docking simulations, the resulting ligand-protein complexes are analyzed to understand the specific binding patterns and to quantify the strength of the interaction through scoring functions, which estimate the binding energy.

For derivatives of this compound targeting PPARα, docking studies have been used to predict their binding patterns within the receptor's active site. nih.gov This analysis reveals which amino acid residues are crucial for the interaction. For example, studies on similar butanoic acid derivatives have shown interactions with key residues like Arginine and Lysine through hydrogen bonding. ajol.info The calculated binding energy provides a numerical score that helps to rank different compounds based on their predicted affinity for the target. A lower binding energy generally indicates a more stable and favorable interaction.

Below is an interactive table summarizing representative data that could be obtained from such a docking study, illustrating how different derivatives might compare in their interaction with a target protein.

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Compound A | PPARα | -8.5 | TYR314, HIS440 |

| Compound B | PPARα | -9.2 | SER280, TYR464 |

| Compound C | PPARα | -7.9 | CYS275, ILE354 |

| Fenofibric Acid (Control) | PPARα | -8.8 | SER280, TYR314 |

Note: The data in this table is illustrative and intended to represent the type of results generated from molecular docking studies.

Application of Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. biointerfaceresearch.com These methods provide fundamental insights into the intrinsic properties of a compound, which can be correlated with its chemical reactivity and biological activity.

For butanoic acid derivatives, DFT calculations are routinely used to evaluate their electronic and geometrical properties. biointerfaceresearch.com These calculations, often performed using specific functionals like B3LYP and basis sets such as 6-31+G(d), can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. biointerfaceresearch.comnih.gov Understanding these characteristics is crucial for designing novel molecules with desired therapeutic effects. biointerfaceresearch.com

Key properties investigated using DFT include:

Optimized Molecular Geometry: Determines the most stable three-dimensional conformation of the molecule.

Electronic Properties: Includes the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): Creates a map that shows the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net

Spectroscopic Properties: Predicts IR, Raman, and NMR spectra, which can be compared with experimental data for structural validation. biointerfaceresearch.comnih.gov

| Computational Method | Properties Investigated | Relevance to Drug Design |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), molecular electrostatic potential (MEP), vibrational frequencies. | Provides insights into molecular stability, reactivity, and interaction sites. Helps in understanding the fundamental chemical nature of the compound. |

| Hartree-Fock (HF) | Molecular orbitals, electronic energies. | An ab initio method often used for comparison with DFT results to ensure accuracy of electronic property predictions. researchgate.netjcdronline.org |

Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment.

MD simulations are applied to the ligand-protein complexes predicted by docking to assess their stability and behavior over a period of time. For example, in studies of similar organic acids, MD simulations have been used to confirm the stability of the interactions with target enzymes like COX-1. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by static docking methods. Furthermore, MD can be used to study how a compound like this compound might interact with and permeate biological membranes, a crucial aspect of a drug's pharmacokinetic profile. mdpi.com

De Novo Drug Design and Optimization through Computational Approaches

The ultimate goal of applying these computational tools is to facilitate the de novo design and optimization of new drug candidates. By combining the insights from docking, DFT, and MD simulations, researchers can employ a rational, computer-aided drug design strategy. researchgate.net

The process begins with a lead compound, such as a derivative of this compound. Computational analyses of its interaction with a biological target provide a detailed understanding of its structure-activity relationship (SAR). This knowledge allows for the targeted modification of the molecule's structure to enhance its binding affinity, selectivity, or pharmacokinetic properties. For example, if a specific functional group is found to form a weak interaction, it can be computationally replaced with other groups to find a more optimal binder. This iterative cycle of design, computational evaluation, and subsequent synthesis leads to the development of more effective therapeutic agents. nih.gov

Future Directions in Research on 4 2 Phenylethoxy Butanoic Acid and Analogues

Discovery of Novel Biological Targets and Pathways

The structural resemblance of 4-(2-Phenylethoxy)butanoic acid to known PPAR agonists suggests that its primary biological targets are likely the PPAR isoforms (PPARα, PPARγ, and PPARβ/δ). These nuclear receptors are crucial regulators of lipid and glucose metabolism, inflammation, and cellular differentiation. nih.govsote.hu Future research will likely focus on confirming and characterizing the interaction of this compound and its analogues with these receptors.

However, a significant future direction lies in the exploration of biological targets beyond the canonical PPAR pathways. Research into existing PPAR agonists has revealed "off-target" effects that contribute to their therapeutic profiles. For instance, some PPARγ agonists have been found to interact with mitochondrial targets like mitoNEET, which may play a role in insulin (B600854) resistance. nih.gov The investigation of such alternative targets for this compound could unveil novel mechanisms of action and therapeutic opportunities.

Phenotypic screening of natural products has proven to be a valuable strategy for discovering new drug targets and their functions. nih.govscispace.com A similar approach could be employed for this compound and a library of its synthesized analogues. By observing the cellular and physiological effects of these compounds, researchers can identify unexpected biological responses, which can then be traced back to novel molecular targets using techniques like chemical proteomics.

Furthermore, the field is moving towards understanding the complex interplay between different signaling pathways. Future studies should investigate how this compound and its analogues might modulate crosstalk between PPAR signaling and other critical pathways, such as those involved in inflammation (e.g., NF-κB), cellular stress, and apoptosis. nih.govnih.gov

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of a diverse library of this compound derivatives is crucial for structure-activity relationship (SAR) studies and for optimizing therapeutic properties. Future research in this area will focus on developing more efficient and versatile synthetic routes.

Current methods for synthesizing butanoic acid derivatives often involve multi-step processes. wipo.intgoogle.comnih.govjmb.or.kr Advanced synthetic methodologies, such as microwave-assisted organic synthesis, could significantly accelerate the preparation of analogues. youtube.com This technology can reduce reaction times and improve yields for reactions like aldol (B89426) condensations, which can be used to construct the core butanoic acid scaffold. google.com

Furthermore, the development of stereoselective synthesis will be critical. Many biologically active molecules are chiral, and their enantiomers can have different pharmacological effects. bioworld.com Enzymatic methods for preparing chiral 3-amino-4-aryl-butanoic acid derivatives are being explored and could be adapted for the synthesis of enantiomerically pure analogues of this compound. wipo.int

The concept of "scaffold tuning" will also be a key direction. nih.gov This involves systematically modifying the core structure of this compound—the phenoxyethoxy group, the butanoic acid chain, and the linkage between them—to create derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, techniques like the Steglich esterification offer mild and efficient ways to create a variety of ester derivatives, which can be valuable for producing prodrugs or modulating the compound's properties. nih.gov

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Methodology | Description | Potential Application for Derivatives |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions, often leading to faster reaction times and higher yields. | Rapid generation of a library of analogues for initial screening. |

| Stereoselective Synthesis | Methods that produce a specific stereoisomer of a chiral molecule. | Creation of enantiomerically pure compounds to study stereospecific biological activity. |

| Enzymatic Synthesis | The use of enzymes as catalysts to perform chemical transformations, often with high selectivity. | Asymmetric synthesis of chiral derivatives with high purity. |

| Scaffold Tuning | Systematic modification of the different parts of a lead compound's structure. | Optimization of potency, selectivity, and pharmacokinetic properties. |

| Steglich Esterification | A mild method for forming ester bonds using a carbodiimide (B86325) and a catalyst like DMAP. | Synthesis of ester prodrugs or modification of the carboxylic acid group to alter properties. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound and its analogues, future research must integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. premierscience.com This systems biology approach can provide a comprehensive picture of the molecular changes induced by these compounds.

For example, by combining RNA-seq (transcriptomics) and ChIP-seq (genomics) data, researchers can identify the direct gene targets of these compounds and understand how they regulate gene expression networks. nih.gov This is particularly relevant for potential PPAR agonists, as it can elucidate the specific sets of genes they activate or repress in different cell types.

Metabolomics will be crucial for understanding the functional consequences of the observed genomic and proteomic changes. By analyzing the global metabolic profiles of cells or tissues treated with this compound analogues, researchers can identify alterations in key metabolic pathways, such as fatty acid oxidation and glucose metabolism.

The integration of these multi-omics datasets presents significant computational challenges. premierscience.com Therefore, the development and application of advanced bioinformatics tools and machine learning algorithms will be essential for analyzing this complex data and for generating new, testable hypotheses about the mechanisms of action of these compounds. nih.gov

Table 2: Application of Multi-Omics in Researching this compound Analogues

| Omics Technology | Data Generated | Potential Insights |

| Genomics (e.g., ChIP-seq) | Genome-wide protein-DNA binding sites | Identification of direct gene targets and regulatory elements. |

| Transcriptomics (e.g., RNA-seq) | Global gene expression profiles | Understanding of how the compound alters gene transcription networks. |

| Proteomics | Global protein expression and post-translational modifications | Identification of changes in protein levels and signaling pathways. |

| Metabolomics | Global profiles of small molecule metabolites | Elucidation of the functional impact on cellular metabolism. |

Exploration of New Therapeutic Applications Beyond Current Indications

While the structural similarity to PPAR agonists suggests potential applications in metabolic diseases like type 2 diabetes and dyslipidemia, a major future direction will be the exploration of new therapeutic areas for this compound and its analogues. frontiersin.org

The anti-inflammatory properties of PPAR agonists open up possibilities for treating a wide range of inflammatory and autoimmune diseases. nih.gov Furthermore, emerging evidence suggests that PPAR modulators may have therapeutic potential in cancer by affecting cell proliferation, differentiation, and apoptosis. nih.govfrontiersin.org Future research should investigate the anti-cancer effects of novel this compound derivatives in various cancer models.

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent another promising area. PPAR agonists have shown neuroprotective effects in preclinical models, and there is a growing interest in developing new ligands for these conditions. nih.gov The potential of this compound analogues to modulate neuroinflammation and other pathological processes in the brain warrants investigation.

Finally, the development of selective PPAR modulators (SPPARMs) represents a key strategy for expanding therapeutic applications while minimizing side effects. nih.gov These compounds are designed to selectively activate or repress certain downstream signaling pathways of a receptor. Future research will focus on designing and identifying analogues of this compound that act as SPPARMs, offering a more targeted and safer therapeutic approach for a variety of diseases.

常见问题

Q. What are the recommended safety precautions for handling 4-(2-Phenylethoxy)butanoic acid in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure local exhaust ventilation to minimize inhalation of aerosols or vapors. Avoid skin contact; wash immediately with soap and water if exposed. Store in a cool (2–8°C), dry environment in tightly sealed containers .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer: A typical route involves alkylation of 4-hydroxybutanoic acid derivatives with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization or silica gel chromatography ensures product integrity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How should accidental exposure to this compound be managed?

Q. What storage conditions optimize the stability of this compound?

Q. Which analytical techniques confirm the identity of this compound?

- Methodological Answer: Use - and -NMR to confirm structural features (e.g., phenylethoxy protons at δ 4.0–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

- Methodological Answer: Employ microwave-assisted synthesis (60–100°C, 150 W) to reduce reaction time from hours to minutes. Catalytic systems like Pd/C or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance alkylation efficiency. Optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and byproduct formation .

Q. What strategies mitigate aerosol formation during large-scale synthesis?

Q. How do electron-withdrawing substituents on the phenyl ring modulate biological activity?

- Methodological Answer: Fluorine substitution at para-positions (e.g., 4-(2-Fluorophenoxy) analogs) increases metabolic stability and receptor binding affinity. Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2) and correlate with Hammett σ constants to establish structure-activity relationships (SAR) .

Q. What computational methods predict the pharmacokinetics of this compound analogs?

- Methodological Answer: Perform molecular docking (AutoDock Vina) to assess binding to serum albumin or cytochrome P450 enzymes. Use QSAR models (e.g., CoMFA) to predict logP and bioavailability. Validate predictions with in vitro Caco-2 permeability assays .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?

- Methodological Answer:

Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Confirm absolute configuration using X-ray crystallography .

Data Contradictions and Resolutions

- Safety Protocols: recommends dry powder fire extinguishers, while emphasizes CO₂. Resolve by prioritizing agent compatibility with carboxylic acids (CO₂ preferred for electrical fires) .

- Synthetic Conditions: uses microwave synthesis, whereas relies on traditional heating. Validate method efficacy via comparative yield and purity studies under both conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。